molecular formula C15H12Cl2N2O5 B6105952 N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B6105952
M. Wt: 371.2 g/mol
InChI Key: GFFLNPAKESWRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound with a molecular formula of C16H12Cl2N2O4. The compound is also known as 25I-NBOMe, a member of the N-benzylphenethylamine family of drugs. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin, Germany. Since then, it has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its binding to the 5-HT2A receptor, leading to the activation of the receptor. This activation results in the modulation of various neurotransmitters, including dopamine and glutamate, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to induce hallucinations, altered perception of time, and changes in mood and thought processes. These effects are thought to be mediated by the activation of the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for the precise modulation of this receptor, which is involved in various physiological and pathological processes.
However, one limitation of using this compound is its potential for abuse and toxicity. It is classified as a Schedule I controlled substance in the United States, indicating that it has a high potential for abuse and no accepted medical use.

Future Directions

There are several future directions for the study of N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide. One area of research is its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of research is the development of more selective and potent analogs of the compound for use in scientific research. Additionally, the potential long-term effects of the compound on brain function and behavior need to be studied further.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide involves the reaction of 2,4-dichlorophenylacetonitrile with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces a yellowish crystalline powder that is purified by recrystallization.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide has been used in various scientific research studies. It has been shown to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O5/c1-23-13-6-9(12(19(21)22)7-14(13)24-2)15(20)18-11-4-3-8(16)5-10(11)17/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFLNPAKESWRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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